3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC16199215
Molecular Formula: C8H11ClN2S
Molecular Weight: 202.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2S |
|---|---|
| Molecular Weight | 202.71 g/mol |
| IUPAC Name | 3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H |
| Standard InChI Key | MWGQCJRVCBPMSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CSC(=C1N)C#N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with three distinct substituents:
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Amino group (-NH₂) at position 3, contributing basicity and hydrogen-bonding capacity.
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Isopropyl group (-CH(CH₃)₂) at position 4, imparting steric bulk and lipophilicity.
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Carbonitrile group (-CN) at position 2, introducing electron-withdrawing effects and reactivity toward nucleophilic additions .
The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility and crystallinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₂S·HCl |
| Molecular Weight | 218.71 g/mol (free base) |
| Solubility (HCl form) | >50 mg/mL in water |
| pKa (amino group) | ~8.5 (estimated) |
Synthetic Methodologies
Gewald Reaction Optimization
The Gewald reaction is the most efficient route for synthesizing 3-amino-4-isopropylthiophene-2-carbonitrile. This one-pot, three-component condensation involves:
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Sulfur as the sulfur source.
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α-Methylene carbonyl compound (e.g., isopropyl ketone).
Reaction conditions typically include a polar solvent (e.g., ethanol or DMF) and a base (e.g., morpholine or piperidine) to deprotonate intermediates. Yields range from 60–80% after hydrochloride salt formation .
Critical Parameters:
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Temperature: 80–100°C to balance reaction rate and side-product formation.
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Catalyst: Microwave irradiation reduces reaction time to <2 hours .
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Workup: Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization .
Reactivity and Functionalization
Nucleophilic and Electrophilic Pathways
The amino and carbonitrile groups enable diverse transformations:
Amino Group Reactivity
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing metabolic stability.
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Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to yield imines, precursors for heterocyclic fused systems .
Carbonitrile Reactivity
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Nucleophilic Addition: Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.
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Cyclization: Under basic conditions, intramolecular cyclization with adjacent substituents generates pyrimidine or thienopyrimidine derivatives .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Anticancer Screening
Preliminary assays indicate moderate activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines (IC₅₀: 20–40 μM) . Mechanistic studies propose inhibition of topoisomerase II and tubulin polymerization .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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DPP-IV Inhibitors: Analogous to vildagliptin synthesis, where thiophene derivatives are key intermediates .
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Kinase Inhibitors: Functionalization at the 2-position yields compounds targeting EGFR and VEGF receptors .
Material Science
Conjugated thiophene systems, derived from this compound, exhibit semiconducting properties suitable for organic field-effect transistors (OFETs).
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